Physicochemical Properties: tPSA and LogP Comparison
The presence of the 5-nitro group significantly alters the compound's physicochemical profile compared to the unsubstituted analog, Boc-DL-tryptophan. Specifically, the nitro group increases the topological polar surface area (tPSA) and reduces lipophilicity (LogP), which are critical parameters for predicting membrane permeability and bioavailability in drug design. This quantifiable difference provides a clear basis for selection when designing peptides with specific ADME (Absorption, Distribution, Metabolism, Excretion) profiles [1].
XLogP 1.8 vs 2.4
| Evidence Dimension | Physicochemical Properties (tPSA and LogP) |
|---|---|
| Target Compound Data | Boc-5-nitro-DL-tryptophan: tPSA = 137 Ų, XLogP = 1.8 |
| Comparator Or Baseline | Boc-DL-tryptophan: tPSA = 95 Ų, XLogP = 2.4 [1] |
| Quantified Difference | tPSA is 42 Ų higher; XLogP is 0.6 units lower. |
| Conditions | In silico predictions based on standard molecular descriptors (tPSA, XLogP) [1]. |
Why This Matters
The higher tPSA and lower LogP of Boc-5-nitro-DL-tryptophan predict significantly different pharmacokinetic behavior for derived peptides, such as lower passive membrane permeability but potentially higher aqueous solubility, guiding its selection in drug development.
- [1] PubChem. (n.d.). Computed Properties of Boc-DL-tryptophan (from CAS 13139-15-6). Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
